Cas no 116314-67-1 (Entacapone)
Entacapone Propriétés chimiques et physiques
Nom et identifiant
-
- Entacapone
- C071192
- Novartis brand of entacapone
- N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- 2-Cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide
- (E)-2-Cyano-3-(3,4-dihydroxy-5-nitro-phenyl)-N,N-diethyl-prop-2-enamide
- SR-05000001452
- ENTACAPONE (MART.)
- CCG-213064
- Entacapone [USAN:USP:INN:BAN]
- Entacapone orion
- SCHEMBL34505
- ENTACAPONE [EP MONOGRAPH]
- (E)-Entacapone
- Entacapone?
- NCGC00164555-02
- C07943
- HMS3713B20
- NCGC00164555-10
- CAS-130929-57-6
- ENTACAPONE [JAN]
- CHEMBL953
- HMS3885K09
- s3147
- 130929-57-6
- HY-14280
- UNII-4975G9NM6T
- 2-cyano-3-(5-dihydroxyamino-3,4-dioxo-1-cyclohexa-1,5-dienyl)-N,N-diethyl-prop-2-enamide
- AB01275450_02
- BDBM50108879
- Entacom
- (E)-.ALPHA.-CYANO-N,N-DIETHYL-3,4-DIHYDROXY-5-NITROCINNAMAMIDE
- SR-05000001452-3
- CHEBI:4798
- OR-611
- STALEVO COMPONENT ENTACAPONE
- CS-1266
- D00781
- BRD-K83636919-001-03-0
- 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide
- Entacapone (USAN:USP:INN:BAN)
- NS00006886
- Entacapone teva
- BCP9000645
- ENTACAPONE [USP-RS]
- Tox21_112184_1
- 116314-67-1
- NCGC00164555-01
- 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E)-
- Comtess
- LEVODOPA/CARBIDOPA/ENTACAPONE ORION COMPONENT ENTACAPONE
- (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- ENTACAPONE [USP MONOGRAPH]
- E0961
- NCGC00164555-03
- SR-05000001452-2
- (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide
- (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- ENTACAPONE [VANDF]
- Q416444
- J-005902
- 4975G9NM6T
- ENTACAPONE [MI]
- (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- ENTACAPONE [WHO-DD]
- ENTACAPONE COMPONENT OF STALEVO
- (E)-alpha-Cyano-N,N-diethyl-3,4-dihydroxy-5-nitrocinnamamide
- ENTACAPONE [EMA EPAR]
- 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-n,n-diethyl-2-propenamide
- ENTACAPONE (USP-RS)
- AKOS015907685
- Entacapona
- 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-
- DTXCID3026439
- ENTACAPONE (USP MONOGRAPH)
- SW199035-2
- DTXSID5046439
- MFCD00866580
- CORBILTA COMPONENT ENTACAPONE
- AB01275450-01
- BRD-K83636919-001-05-5
- EX-A1130
- GTPL6647
- HMS2089O16
- PD9
- ENTACAPONE COMPONENT OF CORBILTA
- HSDB 8251
- BIDD:GT0026
- SR-05000001452-1
- N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide
- ENTACAPONE [USAN]
- Entacaponum (INN-Latin)
- SCHEMBL13596593
- BRD-K83636919-001-04-8
- J-008069
- OR611
- COM-998
- AB01275450_03
- ENTACAPONE [INN]
- (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
- AC-393
- ENTACAPONE (EP MONOGRAPH)
- Entacaponum [INN-Latin]
- Entacapone (JP17/USP/INN)
- Tox21_112184
- ENTACAPONE [MART.]
- GLXC-01688
- SCHEMBL34504
- ENTACAPONE [ORANGE BOOK]
- AKOS015965009
- (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide
- BRD-K83636919-001-01-4
- Entacapona [INN-Spanish]
- Comtan
- OR 611
- Entacaponum (Latin)
- N04BX02
- DB00494
- Comtan (TN)
- Entacapona (INN-Spanish)
- 686349-59-7
- Entacaponum
- (~{E})-2-cyano-~{N},~{N}-diethyl-3-[3-nitro-4,5-bis(oxidanyl)phenyl]prop-2-enamide
-
- Piscine à noyau: 1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
- La clé Inchi: JRURYQJSLYLRLN-BJMVGYQFSA-N
- Sourire: O=C(/C(/C#N)=C/C1C=C(C(=C(C=1)[N+](=O)[O-])O)O)N(CC)CC
Propriétés calculées
- Qualité précise: 305.10117059g/mol
- Masse isotopique unique: 305.10117059g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 500
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 130Ų
Entacapone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| LKT Labs | E5575-25 mg |
Entacapone |
116314-67-1 | ≥98% | 25mg |
$114.10 | 2023-07-11 | |
| LKT Labs | E5575-100 mg |
Entacapone |
116314-67-1 | ≥98% | 100MG |
$330.70 | 2023-07-11 | |
| LKT Labs | E5575-500 mg |
Entacapone |
116314-67-1 | ≥98% | 500MG |
$1,198.90 | 2023-07-11 | |
| LKT Labs | E5575-25mg |
Entacapone |
116314-67-1 | ≥98% | 25mg |
$119.80 | 2024-05-21 | |
| LKT Labs | E5575-100mg |
Entacapone |
116314-67-1 | ≥98% | 100mg |
$347.20 | 2024-05-21 | |
| LKT Labs | E5575-500mg |
Entacapone |
116314-67-1 | ≥98% | 500mg |
$1258.80 | 2024-05-21 |
Entacapone Fournisseurs
Entacapone Littérature connexe
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Informations complémentaires sur Entacapone
Entacapone (CAS No. 116314-67-1): A Comprehensive Overview of Its Pharmacological Properties and Therapeutic Applications
Entacapone, a selective catechol-O-methyltransferase (COMT) inhibitor, has emerged as a pivotal therapeutic agent in the management of neurological disorders such as Parkinson's disease (PD). With its unique mechanism of action and favorable pharmacokinetic profile, Entacapone (CAS No. 116314-67-1) has been extensively studied in both preclinical and clinical settings. This article provides an in-depth analysis of the molecular structure, pharmacodynamic properties, and clinical relevance of Entacapone, while integrating recent advancements in its therapeutic applications and research.
Entacapone (CAS No. 116314-67-1) belongs to the class of monoamine oxidase (MAO) inhibitors, but its primary mechanism involves the inhibition of COMT, an enzyme that degrades dopamine in the brain. By selectively inhibiting COMT, Entacapone enhances the availability of dopamine, thereby improving motor function in patients with PD. Recent studies have further elucidated the role of Entacapone in modulating neurotransmitter pathways and its potential in addressing neuroinflammation associated with PD.
The molecular structure of Entacapone (CAS No. 116314-67-1) is characterized by its 1,3-dihydro-2H-indole-2-one core, which confers its COMT inhibitory activity. This structural feature allows Entacapone to selectively bind to the COMT enzyme, thereby preventing the metabolism of dopamine. The pharmacokinetic properties of Entacapone (CAS No. 116314-67-1) include rapid oral absorption, extensive hepatic metabolism, and a relatively short half-life, which necessitates its administration in combination with levodopa to maintain therapeutic levels.
Recent clinical trials have demonstrated the efficacy of Entacapone (CAS No. 116314-67-1) in reducing off-periods and improving dyskinesia in patients with PD. A 2023 study published in Neurology highlighted the synergistic effects of Entacapone with levodopa in enhancing dopamine availability and mitigating motor fluctuations. Additionally, emerging research suggests that Entacapone may have neuroprotective properties by reducing oxidative stress and modulating mitochondrial function in PD models.
Despite its therapeutic benefits, the use of Entacapone (CAS No. 116314-67-1) is associated with certain side effects, including nausea, diarrhea, and urinary tract infections. However, recent pharmacovigilance studies have indicated that these adverse effects are generally mild and manageable with appropriate dose adjustments. The safety profile of Entacapone (CAS No. 116314-67-1) has been further validated through long-term observational studies, which have demonstrated its tolerability in patients with PD over extended periods.
Current research is exploring the potential of Entacapone (CAS No. 116314-67-1) in treating other neurological conditions, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. A 2024 meta-analysis published in Pharmacotherapy suggested that Entacapone may modulate dopamine signaling in these disorders, although further studies are needed to confirm these findings. Additionally, the role of Entacapone in neurodegenerative diseases such as Alzheimer's disease is being investigated, with preliminary data indicating its potential to reduce beta-amyloid accumulation.
The development of Entacapone (CAS No. 116314-67-1) has also led to the exploration of novel drug delivery systems to enhance its bioavailability and reduce side effects. Recent advancements in nanoformulation and prodrug technologies have shown promise in improving the therapeutic index of Entacapone. For example, a 2023 study in Journal of Controlled Release demonstrated that a nanoparticle-based formulation of Entacapone significantly prolonged its half-life and reduced gastrointestinal adverse effects.
In conclusion, Entacapone (CAS No. 116314-67-1) remains a cornerstone in the treatment of PD, with ongoing research expanding its therapeutic applications. The integration of Entacapone with other dopamine-enhancing agents and the development of advanced delivery systems are likely to further enhance its clinical utility. As research continues to uncover the molecular mechanisms underlying its effects, Entacapone (CAS No. 116314-67-1) is poised to play an even greater role in the management of neurological disorders in the future.
For further information on Entacapone (CAS No. 116314-67-1) and its therapeutic applications, readers are encouraged to consult recent clinical guidelines and peer-reviewed literature. The ongoing exploration of Entacapone's potential in neuroprotection and its role in multimodal therapies underscores its significance in the field of neuropharmacology.
Key terms: Entacapone, COMT inhibitor, Parkinson's disease, dopamine, neuroprotection, pharmacokinetics, neurotransmitter pathways.
References: Neurology, Pharmacotherapy, Journal of Controlled Release, and other relevant scientific journals.
116314-67-1 (Entacapone) Produits connexes
- 130929-57-6(Entacapone)
- 857629-79-9((2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide)
- 145195-63-7(cis-Entacapone)
- 1150310-15-8((αE)-α-(3,4-Dihydroxy-5-nitrophenyl)methylene-β-oxo-1-piperidinepropanenitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)